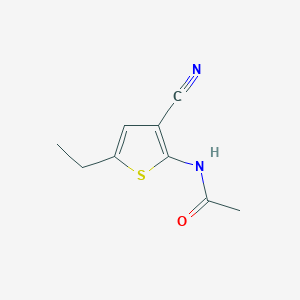![molecular formula C16H16O4S2 B303383 3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione](/img/structure/B303383.png)
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione is an organic compound characterized by its complex structure, which includes a cyclobutene ring, methoxy groups, and a dithiane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione typically involves multiple steps:
Formation of the Dithiane Moiety: The dithiane group can be synthesized by reacting a suitable ketone with 1,3-propanedithiol in the presence of an acid catalyst.
Cyclobutene Ring Formation: The cyclobutene ring can be constructed through a [2+2] cycloaddition reaction involving an alkyne and an alkene.
Methoxy Group Introduction: Methoxy groups are usually introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiane moiety, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the cyclobutene ring, potentially converting them to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Materials Science: Its potential to form stable, functionalized materials makes it useful in developing new materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects depends on its application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: It contributes to the properties of the materials it forms, such as stability, reactivity, or conductivity.
相似化合物的比较
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Di(cyclohexylamino)cyclobut-3-ene-1,2-dione: This compound also features a cyclobutene-1,2-dione core but with different substituents.
Uniqueness
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione is unique due to its combination of a cyclobutene ring, dithiane moiety, and methoxy groups, which confer distinct chemical properties and reactivity patterns not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C16H16O4S2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H16O4S2/c1-19-11-7-4-3-6-10(11)16(21-8-5-9-22-16)12-13(17)14(18)15(12)20-2/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI 键 |
KJKNNEHSYGWDMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2(SCCCS2)C3=C(C(=O)C3=O)OC |
规范 SMILES |
COC1=CC=CC=C1C2(SCCCS2)C3=C(C(=O)C3=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


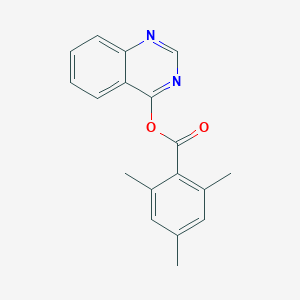
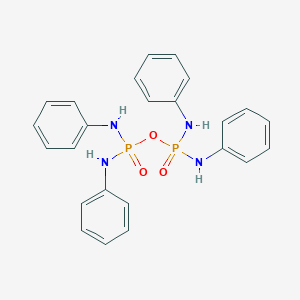
![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
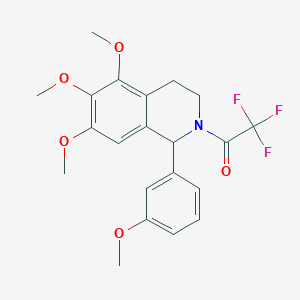
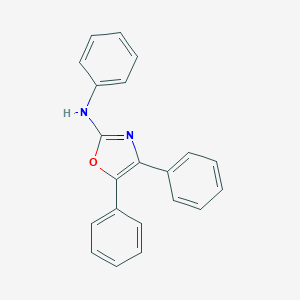
![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
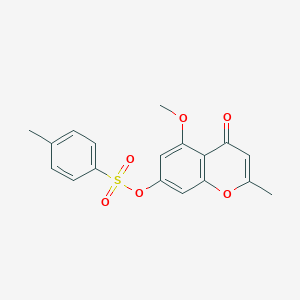
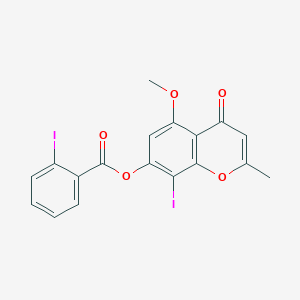
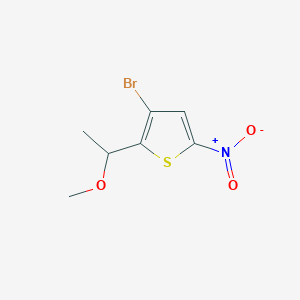
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
